Methyl 2-(1-hydroxycyclooctyl)acetate

Description

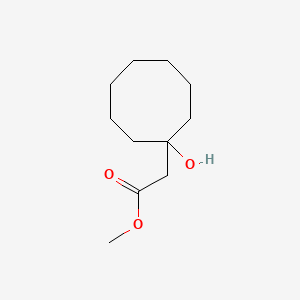

Methyl 2-(1-hydroxycyclooctyl)acetate is a cyclic ester derivative characterized by an eight-membered cyclooctyl ring substituted with a hydroxyl group and an acetoxy methyl ester. The cyclooctyl ring introduces unique steric and conformational flexibility compared to smaller rings, which may influence solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

methyl 2-(1-hydroxycyclooctyl)acetate |

InChI |

InChI=1S/C11H20O3/c1-14-10(12)9-11(13)7-5-3-2-4-6-8-11/h13H,2-9H2,1H3 |

InChI Key |

WNZYNMCUAVDOPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CCCCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-hydroxycyclooctyl)acetate typically involves the esterification of 1-hydroxycyclooctylacetic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxycyclooctyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl₂ (Thionyl chloride) to form corresponding chlorides.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄

Reduction: LiAlH₄

Substitution: SOCl₂

Major Products Formed

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an alcohol

Substitution: Formation of alkyl halides

Scientific Research Applications

Methyl 2-(1-hydroxycyclooctyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxycyclooctyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

The following analysis compares Methyl 2-(1-hydroxycyclooctyl)acetate with structurally related esters, focusing on molecular features, functional groups, and inferred properties.

Structural and Functional Group Analysis

Table 1: Key Structural and Molecular Parameters

*Calculated for this compound.

Key Observations :

Ring Size and Conformation :

- The cyclooctyl ring in the target compound likely exhibits greater conformational flexibility and steric hindrance compared to cyclohexyl (6-membered) or cyclopentyl (5-membered) analogs. This may reduce crystallization tendencies but increase synthetic complexity .

- Smaller rings (e.g., cyclohexyl in ) benefit from well-defined chair conformations, enhancing stability and predictability in reactions.

Functional Group Impact: Hydroxyl vs. Amino Derivatives: Methyl 2-(1-aminocyclohexyl)acetate and its methylamino hydrochloride derivative () demonstrate how basic nitrogen groups can improve pharmacokinetic profiles, suggesting opportunities for modifying the cyclooctyl analog.

Safety and Handling :

- While Methyl 2-hydroxyacetate () requires standard ester-handling precautions (e.g., eye protection, ventilation), the cyclooctyl derivative’s larger size may reduce volatility but necessitate rigorous steric shielding during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.